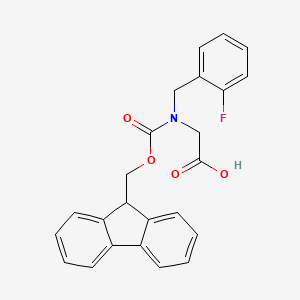

N-Fmoc-N-(2-fluorobenzyl)-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-N-(2-fluorobenzyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a 2-fluorobenzyl group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(2-fluorobenzyl)-glycine typically involves the following steps:

Protection of Glycine: Glycine is first protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate to form N-Fmoc-glycine.

Alkylation: The protected glycine is then alkylated with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions

N-Fmoc-N-(2-fluorobenzyl)-glycine can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

Coupling Reactions: The free amine can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide synthesis.

Major Products

Deprotection: Yields the free amine form of the compound.

Coupling: Produces peptides or other amide-linked products.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of N-Fmoc-N-(2-fluorobenzyl)-glycine is in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine function during coupling reactions, allowing for the formation of peptides with precise sequences. The incorporation of the 2-fluorobenzyl group can enhance the hydrophobic interactions within peptide structures, potentially improving their biological activity.

| Application Area | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Used as a protected amino acid to facilitate peptide bond formation. |

| Enhancing Hydrophobic Interactions | The 2-fluorobenzyl side chain increases hydrophobicity, affecting peptide conformation and stability. |

Drug Delivery Systems

This compound has been explored for use in drug delivery systems, particularly in the development of peptide-based hydrogels. These hydrogels can encapsulate therapeutic agents and provide controlled release, making them suitable for targeted therapies.

Case Study: Peptide-Based Hydrogels

- Objective : To evaluate the efficacy of this compound in hydrogels for drug delivery.

- Findings : The incorporation of this compound into hydrogels resulted in improved mechanical properties and sustained release profiles for encapsulated drugs.

Chemical Biology

In chemical biology, this compound serves as a versatile building block for synthesizing complex peptides and proteins that can be used to study biological processes or develop new therapeutics.

| Application Area | Example Use |

|---|---|

| Chemical Biology | Synthesis of peptide ligands for receptor studies. |

| Therapeutic Development | Creation of peptide mimetics for disease targeting. |

Research indicates that this compound derivatives exhibit significant biological activities, including neuroprotective effects and enhanced cellular uptake in cancer therapies.

Neuroprotective Effects

Studies have shown that glycine derivatives can mitigate neuronal damage due to oxidative stress. For example, experiments demonstrated that compounds similar to this compound provided protection against hypoxic injury in neuronal cell lines.

Cellular Uptake Studies

A notable study investigated the cellular uptake of Fmoc-modified peptides, revealing that peptides containing hydrophobic groups like 2-fluorobenzyl showed increased internalization rates in cancer cell lines compared to non-modified counterparts.

Mecanismo De Acción

The mechanism of action for compounds like N-Fmoc-N-(2-fluorobenzyl)-glycine depends on their specific use:

Peptide Synthesis: Acts as a protected amino acid that can be incorporated into peptides.

Drug Development: May interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

N-Fmoc-glycine: Lacks the 2-fluorobenzyl modification.

N-Fmoc-N-benzyl-glycine: Similar but without the fluorine atom.

Uniqueness

N-Fmoc-N-(2-fluorobenzyl)-glycine is unique due to the presence of the 2-fluorobenzyl group, which can impart different chemical and biological properties compared to its non-fluorinated counterparts.

Actividad Biológica

N-Fmoc-N-(2-fluorobenzyl)-glycine is a synthetic amino acid derivative that has garnered attention in various fields, particularly in peptide synthesis, medicinal chemistry, and bioconjugation. This article provides a detailed overview of its biological activity, including its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a 2-fluorobenzyl side chain. This structure imparts unique properties that facilitate its use in peptide synthesis and drug development.

Applications in Scientific Research

-

Peptide Synthesis :

- This compound serves as a building block in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective deprotection and functionalization, which is crucial for assembling complex peptides with high purity.

- Medicinal Chemistry :

-

Bioconjugation :

- It is utilized in modifying biomolecules for biochemical assays, enhancing the functionality of peptides and proteins in various applications.

The mechanism of action for this compound primarily revolves around its role as a protected amino acid during peptide synthesis. The Fmoc group protects the amino functionality, while the 2-fluorobenzyl group provides steric hindrance that may influence the conformation and reactivity of the resulting peptides. Upon deprotection, the compound can participate in various biochemical interactions depending on the context of its use .

Table 1: Summary of Biological Activities

Case Study: Peptide Synthesis and Activity

In a study focusing on enzyme inhibitors, this compound was incorporated into peptide sequences designed to inhibit specific proteases. The synthesized peptides demonstrated significant inhibition with IC50 values indicating potent activity against target enzymes. This suggests that modifications at the benzyl position can enhance biological activity through improved binding interactions .

Research Findings

Recent research has highlighted several important findings regarding this compound:

- Enhanced Binding Affinity : The introduction of fluorinated aromatic groups has been shown to increase lipophilicity and binding affinity to target proteins, which is crucial for drug design .

- Selective Toxicity : Certain derivatives have exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications in oncology .

- Gel Formation : Studies have shown that Fmoc derivatives can form hydrogels with specific rheological properties, which may be useful for drug delivery systems .

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-fluorophenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVAIIZVRBIKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.